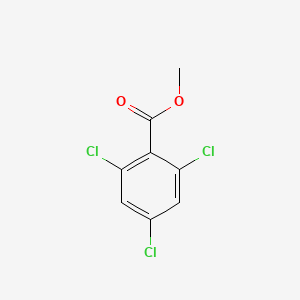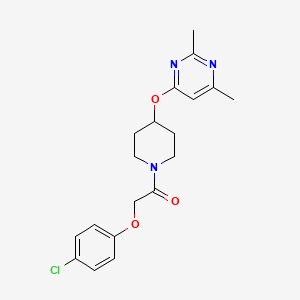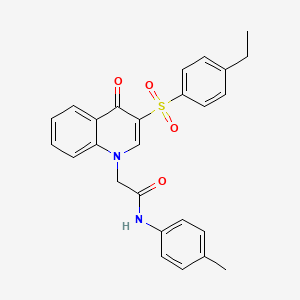
Methyl 2,4,6-trichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,4,6-trichlorobenzoate is a chemical compound with the linear formula C8H5Cl3O2 . It has a molecular weight of 239.487 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
This compound has a total of 18 bonds; 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 289.4±35.0 °C at 760 mmHg . The compound’s exact mass is 237.935516 and it has a LogP of 3.37 .科学的研究の応用
Herbicide Formulation Analysis
Methyl 2,4,6-trichlorobenzoate has been analyzed in the context of herbicide formulations. Gardner and Overton (1960) developed a chromatographic method for determining 2,3,6-trichlorobenzoic acid in MCPA/TBA herbicides, highlighting its relevance in agricultural chemistry (Gardner & Overton, 1960).
Esterification and Lactonization
Inanaga et al. (1979) described a method for esterification using carboxylic 2,4,6-trichlorobenzoic anhydrides, which was also applied to the synthesis of large-ring lactones, demonstrating its utility in synthetic organic chemistry (Inanaga et al., 1979).
Chlorination Studies
Varaksina et al. (2005) investigated the chlorination of methyl-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphospholes, providing insights into regioselective chlorination in chemical research (Varaksina et al., 2005).
Electroreduction in Organic Compounds
Gassmann and Voss (2008) studied the electroreduction of chlorinated methyl benzoates, including methyl 2,3,4-trichlorobenzoate, revealing its importance in electrochemical research (Gassmann & Voss, 2008).
Environmental Degradation and Co-Metabolism
Baggi et al. (2008) explored the degradation and co-metabolism of di- and trichlorobenzoates, including 2,4,6-trichlorobenzoate, in a bacterial culture, indicating its role in environmental and biodegradation studies (Baggi et al., 2008).
Synthesis of Paramagnetic Materials
Castellanos et al. (2008) described the synthesis of novel paramagnetic materials using 2,4,6-trichlorophenyl compounds, demonstrating its application in materials science (Castellanos et al., 2008).
Sorption Studies under Oxic and Anoxic Conditions
Ololade et al. (2014) examined the sorption of 2,4,6-trichlorobenzoic acid in soil, shedding light on its environmental behavior and implications (Ololade et al., 2014).
Plant Growth Regulation
Shimabukuro et al. (1978) investigated the effects of methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate on plants, contributing to the understanding of herbicides in plant physiology (Shimabukuro et al., 1978).
Free Radical Research
Carilla et al. (1994) synthesized and analyzed free radicals related to 2,4,6-trichlorophenyl compounds, highlighting its significance in radical chemistry (Carilla et al., 1994).
Fungal Metabolism
Tindale et al. (1989) studied the role of fungi in methylating 2,4,6-trichlorophenol, contributing to the understanding of microbial metabolism and its environmental impact (Tindale et al., 1989).
Safety and Hazards
Sigma-Aldrich provides Methyl 2,4,6-trichlorobenzoate as-is and makes no representation or warranty whatsoever with respect to this product . The safety information for a related compound, 2,4,6-Trichlorobenzoic acid methyl ester, includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
Methyl 2,4,6-trichlorobenzoate is a chemical compound with the formula C₈H₅Cl₃O₂ The primary targets of this compound are not well-documented in the literature
Mode of Action
It is known that in the typical reaction of hydroxide ion with a methyl ester, the hydroxide attacks the carbonyl carbon of the ester, resulting ultimately in elimination of methoxide . Given the basic conditions, the carboxylic acid formed immediately deprotonates to a carboxylate, and the methoxide is protonated to methanol .
生化学分析
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound is involved in various metabolic pathways, potentially interacting with various enzymes or cofactors .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles, potentially influencing its activity or function .
特性
IUPAC Name |
methyl 2,4,6-trichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFCMMLEOPEUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/no-structure.png)

![1-[(2S)-2-[(2-Methylpyrazol-3-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754351.png)



![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B2754358.png)
![N-(2-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2754359.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2754360.png)
![3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2754361.png)


